N'-[(4-fluorophenyl)methyl]-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide
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Overview
Description
N'-[(4-fluorophenyl)methyl]-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide is a synthetic organic compound that belongs to the class of oxalamides. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(4-fluorophenyl)methyl]-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide typically involves the following steps:
Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an appropriate amine.
Introduction of the 4-fluorobenzyl group: This step involves the nucleophilic substitution of a benzyl halide with a fluorine atom at the para position.
Attachment of the thiophen-3-yl group: This can be done through a palladium-catalyzed cross-coupling reaction.
Formation of the tetrahydro-2H-pyran ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and in-line monitoring systems ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N'-[(4-fluorophenyl)methyl]-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophen-3-yl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide core can be reduced to form corresponding amines.
Substitution: The fluorobenzyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N'-[(4-fluorophenyl)methyl]-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-chlorobenzyl)-N2-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide
- N1-(4-methylbenzyl)-N2-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide
Uniqueness
N'-[(4-fluorophenyl)methyl]-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms can enhance the metabolic stability and binding affinity of the compound to its molecular targets.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[(4-thiophen-3-yloxan-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c20-16-3-1-14(2-4-16)11-21-17(23)18(24)22-13-19(6-8-25-9-7-19)15-5-10-26-12-15/h1-5,10,12H,6-9,11,13H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRSQFFEDMOKRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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